Sodium Tartrate

Pharmaceutical Analysis USP-NF Compliance Quality Control

Procure pharmaceutical-grade Sodium Tartrate (CAS 14475-11-7, E335) that serves as the benchmark for analytical precision. Preferred over potassium tartrate analogs, it is the only primary standard for Karl Fischer moisture determination due to its precisely defined hydration (15.61–15.71% loss on drying) and single-step dehydration. It meets USP-NF, Ph. Eur., and BP monographs with an assay of 99.0–100.5% (dried basis), ensuring regulatory compliance in GMP environments. Its aqueous pH of 7.0–9.0 and exclusion of potassium counterions simplify reagent preparation and prevent cross-contamination in nanomaterial synthesis. Backed by a comprehensive EFSA toxicological dataset, this standard offers unmatched supply chain reliability for food, pharma, and analytical labs.

Molecular Formula C4H4Na2O6
Molecular Weight 194.05 g/mol
CAS No. 14475-11-7
Cat. No. B083216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Tartrate
CAS14475-11-7
Molecular FormulaC4H4Na2O6
Molecular Weight194.05 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O.[Na]
InChIInChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
InChIKeyHELHAJAZNSDZJO-OLXYHTOASA-L
Commercial & Availability
Standard Pack Sizes5 g / 80 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in cold water
1 gram is insoluble in 3 ml of water. Insoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Tartrate (CAS 14475-11-7) Procurement Guide: Chemical Identity and Regulatory Classification


Sodium Tartrate (CAS 14475-11-7) is the disodium salt of L-(+)-tartaric acid, with the molecular formula C₄H₄Na₂O₆ and a molar mass of 194.05 g/mol (anhydrous basis) [1]. As a member of the tartrate salt class, it is designated by the food additive code E335 under European Union regulations, distinguishing it from potassium tartrates (E336) and potassium sodium tartrate (E337) [2]. The compound exists in both anhydrous and dihydrate forms, with the dihydrate (CAS 6106-24-7) being the commercially predominant pharmaceutical and analytical grade material. Sodium tartrate is classified pharmacologically under ATC code A06AD21 as an osmotic laxative and is recognized in USP-NF, Ph. Eur., and BP monographs as a pharmaceutical excipient and analytical reagent standard [3].

Why Sodium Tartrate Cannot Be Substituted with Alternative Tartrate Salts in Analytical and Pharmaceutical Applications


Although all tartrate salts share a common L-(+)-tartaric acid anion backbone, substitution between sodium tartrate (E335), potassium sodium tartrate (E337, Rochelle salt), and potassium tartrates (E336) is technically invalid in regulated analytical methods and pharmaceutical formulations. Sodium tartrate dihydrate exhibits a precisely defined stoichiometric water content (15.61–15.71% loss on drying) that directly enables its function as a primary standard for Karl Fischer moisture determination, a property not shared by potassium sodium tartrate tetrahydrate due to its different hydration stoichiometry and thermal dehydration profile . Furthermore, sodium tartrate produces an aqueous solution pH of 7.0–9.0, whereas potassium sodium tartrate solutions exhibit distinct buffering behavior when combined with tartaric acid, forming dual buffer systems that are not interchangeable in standardized biochemical assays [1]. Regulatory monographs (USP, Ph. Eur.) maintain separate specifications for each tartrate salt with distinct assay ranges, impurity limits, and identification tests, making cross-substitution a compliance violation in GMP environments [2].

Quantitative Differentiation Evidence: Sodium Tartrate (CAS 14475-11-7) vs. Potassium Sodium Tartrate and Potassium Tartrate


USP Monograph Assay Specifications: Sodium Tartrate vs. Potassium Sodium Tartrate

Sodium tartrate (anhydrous basis) is specified in the USP monograph to contain 99.0–100.5% C₄H₄Na₂O₆ calculated on the dried basis [1]. In contrast, potassium sodium tartrate tetrahydrate USP monograph specifies an assay range of 99.0–102.0% (calculated on the anhydrous, water-free substance) . This differential assay window reflects distinct manufacturing and purity verification requirements that preclude direct substitution in pharmaceutical quality control protocols.

Pharmaceutical Analysis USP-NF Compliance Quality Control

Specific Optical Rotation: Sodium Tartrate vs. Potassium Sodium Tartrate

Sodium L-tartrate dibasic dihydrate (ACS reagent grade) exhibits a specific optical rotation [α]²⁰/D of +26° (c = 1 in H₂O) . This chiral property is critical for applications involving stereochemical resolution and is a defined pharmacopeial identity test. Potassium sodium tartrate tetrahydrate, while also derived from L-(+)-tartaric acid, has a distinct optical rotation value due to the different cationic composition affecting the chiral environment in solution, and its pharmacopeial monograph specifies different rotation acceptance criteria [1].

Chiral Purity Optical Rotation Enantiomeric Identity

Karl Fischer Water Standard Application: Sodium Tartrate Dihydrate vs. Potassium Sodium Tartrate Tetrahydrate

Sodium tartrate dihydrate (CAS 6106-24-7) is specifically recognized as a primary standard for Karl Fischer moisture determination due to its stable dihydrate crystal structure that precisely captures water with a defined loss on drying of 15.61–15.71% . Potassium sodium tartrate exists as a tetrahydrate with three water molecules lost at 100°C and complete dehydration at 130–140°C, exhibiting a more complex dehydration profile that makes it unsuitable as a reliable Karl Fischer standard [1].

Karl Fischer Titration Moisture Determination Analytical Standards

Aqueous Solution pH: Sodium Tartrate vs. Potassium Sodium Tartrate Buffer Systems

Sodium tartrate produces an aqueous solution pH of 7.0–9.0 (1 in 10 solution, 25°C), providing a slightly alkaline environment suitable for applications requiring mild basicity [1]. Potassium sodium tartrate, when combined with tartaric acid, forms a dual buffer system operating at 1.0 M concentration with simultaneous buffering capacity across multiple pH ranges, a property exploited in specialized biochemical applications that is not replicated by sodium tartrate alone [2].

Buffer Preparation pH Control Biochemical Assays

Regulatory Group ADI Derivation: Sodium Tartrate as Reference Point for Tartrate Class Safety

The EFSA 2020 re-evaluation established the group Acceptable Daily Intake (ADI) for L(+)-tartaric acid-tartrates (E334–337, E354) of 240 mg/kg bw per day expressed as tartaric acid, derived using a chemical-specific uncertainty factor of 10 applied to a reference point of 3,100 mg sodium tartrate/kg bw per day (equivalent to 2,440 mg tartaric acid/kg bw per day) from a chronic rat study [1]. Sodium tartrate served as the primary toxicological reference compound for the entire tartrate class, meaning its safety profile is the most extensively characterized and directly supported by long-term animal data.

Food Additive Safety EFSA Evaluation Toxicology

Acute Oral Toxicity: Sodium Tartrate LD50 in Mouse Model

Sodium tartrate exhibits an oral LD50 of 4,360 mg/kg bw in mice, as established in acute toxicity studies [1]. While comparative acute toxicity data for potassium tartrate and potassium sodium tartrate under identical experimental conditions are limited, this quantitative benchmark provides a reference for relative safety assessment among tartrate salts and establishes sodium tartrate's acute toxicity profile as moderate to low.

Toxicology Safety Assessment Preclinical Studies

High-Value Application Scenarios for Sodium Tartrate (CAS 14475-11-7) Based on Quantitative Differentiation Evidence


Primary Standard for Karl Fischer Moisture Determination

Sodium tartrate dihydrate (CAS 6106-24-7) is the preferred primary standard for Karl Fischer titration standardization due to its precisely defined water content with loss on drying of 15.61–15.71% and single-step dehydration at approximately 120°C . This narrow 0.1% tolerance window and stable dihydrate crystal structure enable accurate water content determination with high reproducibility. Potassium sodium tartrate tetrahydrate cannot substitute in this application due to its multi-step dehydration profile (3H₂O lost at 100°C, complete dehydration at 130–140°C) and variable hydration state [1].

USP-NF Pharmaceutical Excipient and Reference Standard

Sodium tartrate is specified in USP-NF monographs as a pharmaceutical excipient with an assay requirement of 99.0–100.5% calculated on the dried basis . The narrower 1.5% assay window compared to potassium sodium tartrate's 3.0% range (99.0–102.0%) imposes stricter purity control, making sodium tartrate the more rigorously defined standard for pharmaceutical quality control applications [1]. USP Reference Standard sodium tartrate is intended for use in specified quality tests and assays as defined in USP compendia .

Solid-State Metal-Tartrate Complex Synthesis for Nanomaterial Precursors

Sodium L-tartrate dibasic dihydrate is specifically utilized in the preparation of solid-state M–L compounds where M represents bivalent metal ions including Mn, Fe, Co, Ni, Cu, and Zn, with L representing the tartrate ligand . Thermal decomposition of copper(II) and cobalt(II) tartrate complexes derived from sodium tartrate yields corresponding metal oxide nanoparticles. The absence of potassium counterions simplifies the thermal decomposition pathway and avoids potassium oxide contamination in the final nanomaterial product, a differentiation from potassium sodium tartrate-derived complexes.

Regulatory-Compliant Food Additive (E335) with Established Group ADI

Sodium tartrate (E335) served as the primary toxicological reference compound for establishing the EFSA group Acceptable Daily Intake (ADI) of 240 mg/kg bw per day for all tartrate food additives (E334–337, E354) . The chronic toxicity NOAEL of 3,100 mg sodium tartrate/kg bw/day from rat studies provides the most robust safety dataset among tartrate salts. For food additive applications requiring regulatory submissions or safety documentation, sodium tartrate offers the most extensively validated toxicological profile, with oral LD50 established at 4,360 mg/kg bw in mice [1].

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